L-Canavanine sulfate
Overview
Description
L-Canavanine sulfate: is a naturally occurring non-protein amino acid found in many leguminous plants, including jack bean and lucerne (alfalfa). It is a structural analogue of the amino acid arginine and possesses toxic properties in both animal and plant systems. This compound is known for its ability to be incorporated into proteins by arginyl-tRNA synthetase, leading to the formation of dysfunctional proteins .
Mechanism of Action
Target of Action
L-Canavanine sulfate, a non-protein amino acid (NPAA), primarily targets arginyl-tRNA synthetase . This enzyme is responsible for incorporating arginine into proteins during protein synthesis . This compound also selectively inhibits inducible nitric oxide synthase (iNOS) .
Mode of Action
This compound, being a structural analogue of arginine, is incorporated into proteins in place of arginine by arginyl-tRNA synthetase . This results in the formation of “canavanyl proteins”, which are functionally disrupted .
Biochemical Pathways
The incorporation of this compound into proteins leads to the synthesis of non-functional proteins . This disruption in protein function affects various biochemical pathways. One such pathway is the polyamine metabolism , which gets disrupted due to the action of this compound . It also leads to the formation of reactive nitrogen species, including nitric oxide (NO) .
Pharmacokinetics
It’s known that the compound is soluble in water , suggesting that it could be readily absorbed and distributed in the body. More research is needed to fully understand the ADME properties of this compound.
Result of Action
The primary result of this compound’s action is the disruption of normal protein function due to the formation of non-functional "canavanyl proteins" . This disruption can lead to various effects at the molecular and cellular level, including growth inhibition and alteration of the cell cycle .
Biochemical Analysis
Biochemical Properties
L-Canavanine sulfate is typically incorporated into proteins by arginyl-tRNA synthetase, leading to rapid functional disruption of such “canavanyl proteins” . This arginine structural analogue plays a significant role in biochemical reactions .
Cellular Effects
This compound has been shown to inhibit cellular function in a diverse living system . It disrupts polyamine metabolism and formation of reactive nitrogen species including nitric oxide .
Molecular Mechanism
The molecular mechanism of this compound involves its incorporation into proteins in place of arginine, leading to the formation of non-functional proteins . This results in disruption of the tertiary and/or quaternary interactions essential for establishing the requisite three-dimensional conformation of a given protein .
Temporal Effects in Laboratory Settings
Its impact on protein structure and function suggests potential long-term effects on cellular function .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not fully documented, its toxic properties suggest potential adverse effects at high doses .
Metabolic Pathways
This compound is involved in the disruption of polyamine metabolism . It likely interacts with enzymes and cofactors involved in this pathway, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Its ability to be incorporated into proteins suggests it may interact with transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound is likely to be widespread due to its incorporation into proteins. Its effects on protein function suggest it may be directed to specific compartments or organelles where these proteins are active .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Canavanine sulfate can be synthesized from L-canavaninosuccinic acid. The biosynthetic pathway of this compound involves the conversion of L-canavaninosuccinic acid to L-canavanine and fumaric acid in the Krebs-Henseleit ornithine-urea cycle .
Industrial Production Methods: this compound is typically isolated from the seeds of leguminous plants such as jack bean and lucerne. The seeds are processed to extract the compound, which is then purified to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: L-Canavanine sulfate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents such as hydrogen peroxide can be used to oxidize this compound.
Substitution Conditions: The substitution of arginine by this compound occurs under physiological conditions during protein synthesis.
Major Products Formed:
Reactive Nitrogen Species: Oxidation of this compound leads to the formation of reactive nitrogen species.
Non-functional Proteins: Substitution of arginine by this compound results in the formation of dysfunctional proteins.
Scientific Research Applications
L-Canavanine sulfate has a wide range of scientific research applications, including:
Chemistry:
- Used as a tool to study the regulation or modulation of polyamine-nitric oxide cross-talk in higher plants .
Biology:
- Employed in studies to understand the incorporation of non-protein amino acids into proteins and their effects on cellular functions .
Medicine:
- Investigated as a potential anticancer agent due to its ability to disrupt protein synthesis in sensitive organisms .
- Studied for its role in autoimmune diseases, as its toxicity has been associated with conditions such as systemic lupus erythematosus .
Industry:
Comparison with Similar Compounds
L-Canavanine sulfate is unique due to its high toxicity and ability to disrupt protein synthesis. Similar compounds include:
L-Homoarginine: Another arginine analogue synthesized in some Lathyrus species, known for its toxic properties.
L-Canaline: A compound similar to ornithine, also found in leguminous plants and known for its insecticidal properties.
This compound stands out due to its potent allelochemical properties and its significant impact on both plant and animal systems .
Properties
CAS No. |
2219-31-0 |
---|---|
Molecular Formula |
C5H14N4O7S |
Molecular Weight |
274.26 g/mol |
IUPAC Name |
[(1S)-1-carboxy-3-(diaminomethylideneamino)oxypropyl]azanium;hydrogen sulfate |
InChI |
InChI=1S/C5H12N4O3.H2O4S/c6-3(4(10)11)1-2-12-9-5(7)8;1-5(2,3)4/h3H,1-2,6H2,(H,10,11)(H4,7,8,9);(H2,1,2,3,4)/t3-;/m0./s1 |
InChI Key |
MVIPJKVMOKFIEV-DFWYDOINSA-N |
Isomeric SMILES |
C(CON=C(N)N)[C@@H](C(=O)O)[NH3+].OS(=O)(=O)[O-] |
SMILES |
C(CON=C(N)N)C(C(=O)O)N.OS(=O)(=O)O |
Canonical SMILES |
C(CON=C(N)N)C(C(=O)O)[NH3+].OS(=O)(=O)[O-] |
Appearance |
Solid powder |
Color/Form |
Crystals from absolute alcohol |
melting_point |
184 °C MP: 172 °C |
2219-31-0 | |
physical_description |
Solid; [Merck Index] Powder; [Sigma-Aldrich MSDS] Solid |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Very soluble in water Insoluble in alcohol, ether, benzene |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AI3-52581, Canavanine sulfate, L-Canavanine sulfate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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